Home > Products > Screening Compounds P95337 > Atuzaginstat hydrochloride
Atuzaginstat hydrochloride - 2211981-77-8

Atuzaginstat hydrochloride

Catalog Number: EVT-3462309
CAS Number: 2211981-77-8
Molecular Formula: C19H26ClF3N2O3
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atuzaginstat hydrochloride, also known as COR388, is a novel small molecule drug developed primarily for the treatment of Alzheimer’s disease. It functions as a gingipain inhibitor, targeting specific proteolytic enzymes produced by the bacterium Porphyromonas gingivalis, which has been implicated in both periodontal disease and the pathogenesis of Alzheimer’s disease. The compound is characterized by its ability to penetrate the blood-brain barrier, making it a candidate for addressing neurodegenerative conditions linked to bacterial infections.

Source

Atuzaginstat was initially developed by Cortexyme, Inc., a biopharmaceutical company focused on diseases associated with neurodegeneration. The drug is currently under investigation in clinical trials, particularly the GAIN trial, which evaluates its efficacy and safety in patients with mild to moderate Alzheimer’s disease .

Classification

Atuzaginstat is classified as a small molecule drug and specifically as a peptide hydrolase inhibitor. Its primary mechanism involves the irreversible inhibition of lysine gingipains, which are virulence factors of Porphyromonas gingivalis .

Synthesis Analysis

Methods

The synthesis of atuzaginstat hydrochloride involves several key steps typical for small molecule drug development. While detailed proprietary methods are not publicly disclosed, the general approach includes:

  1. Formation of Peptide Bonds: The synthesis likely starts with the coupling of amino acids or peptide fragments that mimic the substrate for gingipains.
  2. Modification for Activity: Chemical modifications are made to enhance binding affinity and selectivity for the target enzymes.
  3. Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to improve solubility and stability.

Technical Details

The molecular formula of atuzaginstat is C19H25F3N2O3C_{19}H_{25}F_{3}N_{2}O_{3} with a CAS registry number of 2211981-76-7 . The synthesis process must ensure high purity and bioavailability, critical for its therapeutic efficacy.

Molecular Structure Analysis

Structure

Atuzaginstat's molecular structure features a complex arrangement that includes fluorinated groups, which enhance its pharmacokinetic properties. The structure can be represented as follows:

  • Core Structure: A central scaffold designed to mimic the natural substrates of gingipains.
  • Functional Groups: Incorporation of trifluoromethyl groups that may contribute to its binding characteristics.

Data

The InChIKey for atuzaginstat is OLIMBXKACVCIMM-HNNXBMFYSA-N . This unique identifier aids in database searches and chemical information retrieval.

Chemical Reactions Analysis

Reactions

Atuzaginstat primarily undergoes reactions associated with its interaction with gingipains:

  1. Covalent Binding: The compound covalently binds to the active site of lysine gingipains, leading to their permanent inactivation.
  2. Metabolic Pathways: Following administration, atuzaginstat is metabolized in the liver, where it may undergo various transformations that affect its pharmacological profile.

Technical Details

The binding kinetics indicate an IC50 value of less than 50 picomolar, demonstrating potent inhibitory activity against gingipains . This strong interaction suggests a significant therapeutic potential in reducing bacterial virulence and associated neurotoxicity.

Mechanism of Action

Atuzaginstat functions by inhibiting the activity of gingipains secreted by Porphyromonas gingivalis. The mechanism involves:

  1. Inhibition of Proteolytic Activity: By blocking gingipains, atuzaginstat prevents the degradation of host proteins that contribute to neuronal damage.
  2. Reduction of Inflammation: The inhibition also normalizes immune responses that may be dysregulated due to bacterial infection.
  3. Neuroprotection: By mitigating toxic effects associated with bacterial presence in neural tissues, it aims to preserve cognitive function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Atuzaginstat hydrochloride typically appears as a white crystalline solid.
  • Solubility: It exhibits good solubility in aqueous solutions due to its hydrochloride form.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to prevent degradation.
  • pH Sensitivity: As a hydrochloride salt, it is likely stable across a range of pH levels but should be evaluated for stability under physiological conditions.

Relevant data from elemental analysis indicates:

  • Carbon (C): 53.97%
  • Hydrogen (H): 6.20%
  • Chlorine (Cl): 8.38%
  • Fluorine (F): 13.48%
  • Nitrogen (N): 6.62%
  • Oxygen (O): 11.35% .
Applications

Atuzaginstat is primarily being investigated for its potential applications in treating Alzheimer’s disease by targeting underlying bacterial infections linked to neurodegeneration. Its scientific uses include:

  • Clinical Trials: Currently undergoing Phase 2/3 trials focused on Alzheimer’s disease patients .
  • Potential Treatment for Periodontal Disease: Given its mechanism targeting gingipains, it may also have applications in treating periodontal conditions associated with Porphyromonas gingivalis infections .
Theoretical Foundations of Gingipain Inhibition in Neurodegenerative Pathologies

Pathogen Hypothesis of Alzheimer’s Disease: Role of Porphyromonas gingivalis

The "pathogen hypothesis" posits that chronic infections drive Alzheimer's disease (AD) neuropathology, with Porphyromonas gingivalis—a keystone periodontal pathogen—implicated as a primary etiological agent. This gram-negative anaerobe invades the brain via cranial nerves or systemic circulation, where its virulence factors (particularly gingipains) trigger amyloid-beta (Aβ) accumulation, tau pathology, and neuroinflammation [1] [4]. Epidemiologically, individuals with advanced periodontal disease exhibit a 6-fold accelerated cognitive decline and increased cerebral Aβ deposition, as quantified by ¹¹C-PiB PET imaging [1]. Notably, P. gingivalis DNA and gingipains are detected in >80% of postmortem AD brains and cerebrospinal fluid (CSF), correlating with tau protein levels [1] [4].

Mechanistic Links Between Periodontal Pathogens and Aβ/Tau Pathophysiology

P. gingivalis infection directly modulates Aβ and tau pathophysiology through two parallel mechanisms:

  • Aβ Opsonization: Aβ42 fibrils entrap P. gingivalis via heparin-binding domains, protofibrils inhibit bacterial adhesion, and fibrils agglutinate pathogens. This "antimicrobial" response becomes maladaptive when chronic infection overwhelms clearance mechanisms, leading to Aβ plaque accumulation [1].
  • Tau Cleavage and Phosphorylation: Gingipains (RgpA/B and Kgp) directly cleave tau, generating fragmentation products that accelerate misfolding. Concurrently, infection activates kinases (e.g., GSK-3β) that hyperphosphorylate tau, promoting neurofibrillary tangle formation [4] [6].

Table 1: P. gingivalis Mechanisms in AD Pathogenesis

MechanismObserved EffectExperimental Model
Aβ entrapment of bacteriaIncreased Aβ42 deposition; bacterial survival reduction5XFAD transgenic mice [1]
Gingipain-mediated tau cleavageTau fragmentation; NFT accelerationHuman neuron cultures [4]
Brain invasionDetectable bacterial DNA in CSF/hippocampusOral infection models [1]

Evolutionary Conservation of Amyloid-β as an Antimicrobial Peptide

Aβ42’s role in innate immunity is evolutionarily conserved. In vitro, Aβ42 exhibits potent broad-spectrum antimicrobial activity against 8 common pathogens (including P. gingivalis), surpassing the canonical antimicrobial peptide LL-37 in efficacy [1]. In vivo, intracerebral Salmonella typhimurium infection in 5XFAD mice accelerates Aβ deposition but increases survival compared to wild-type or APP-knockout mice, confirming Aβ’s protective function [1]. This dual role explains Aβ’s physiological presence in cognitively normal individuals and its pathological accumulation during unresolved infections—a cornerstone of the pathogen hypothesis [1].

Gingipain-Mediated Neurotoxicity: Proteolytic Dysregulation in Neural Tissues

Gingipains (lysine- and arginine-specific cysteine proteases) drive neurodegeneration through proteolytic disruption of neuronal integrity and inflammatory cascades. P. gingivalis-infected neurons exhibit synapse loss, cytoskeletal disintegration, and cell death in vitro, phenotypes rescued by gingipain inhibition [4] [6].

Molecular Pathways of Gingipain-Induced Tau Hyperphosphorylation

Gingipains directly and indirectly promote tau pathology:

  • Direct Proteolysis: Kgp cleaves tau after lysine residues, generating aggregation-prone fragments that nucleate neurofibrillary tangles [6].
  • Kinase Activation: Infection upregulates pro-inflammatory cytokines (e.g., IL-6, TNF-α), activating JNK and ERK kinases. These phosphorylate tau at epitopes (e.g., Ser202/Thr205) identical to those in AD tangles [4].
  • Synaptic Toxicity: Gingipains degrade synaptic proteins (e.g., PSD-95), causing 40% synapse loss in cortical neurons within 72 hours post-infection [6].

Table 2: Gingipain-Mediated Neurotoxic Pathways

TargetEffect of Gingipain ActivityConsequence
Tau proteinCleavage at lysine residues; hyperphosphorylationNFT formation [6]
Synaptic proteins (PSD-95)Proteolytic degradationSynapse loss [4]
PD-L1 immune checkpointUpregulation (blocked by atuzaginstat)Immune evasion [6]

Gingipain Interactions with Apolipoprotein E (ApoE) and Neuroinflammatory Cascades

Gingipains fragment ApoE—a critical lipid transporter and AD genetic risk modulator:

  • ApoE Degradation: Gingipains hydrolyze ApoE into dysfunctional peptides, impairing cholesterol efflux and promoting lipid raft disruption. In AD patients, CSF ApoE fragmentation decreases after gingipain inhibition [4].
  • Inflammasome Activation: Gingipains activate NLRP3 inflammasomes in microglia via K+ efflux and lysosomal rupture, amplifying IL-1β/IL-18 release. This sustains chronic neuroinflammation, accelerating neuronal death [1] [4].
  • β-Catenin Dysregulation: In oral premalignant disorders, gingipains activate β-catenin pathways that promote carcinogenesis—a mechanism potentially relevant to neural oncogenesis [6].

Properties

CAS Number

2211981-77-8

Product Name

Atuzaginstat hydrochloride

IUPAC Name

[(5S)-5-(cyclopentanecarbonylamino)-6-oxo-7-(2,3,6-trifluorophenoxy)heptyl]azanium;chloride

Molecular Formula

C19H26ClF3N2O3

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C19H25F3N2O3.ClH/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12;/h8-9,12,15H,1-7,10-11,23H2,(H,24,26);1H/t15-;/m0./s1

InChI Key

RBFAODLHJICUIM-RSAXXLAASA-N

SMILES

C1CCC(C1)C(=O)NC(CCCC[NH3+])C(=O)COC2=C(C=CC(=C2F)F)F.[Cl-]

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCC[NH3+])C(=O)COC2=C(C=CC(=C2F)F)F.[Cl-]

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)COC2=C(C=CC(=C2F)F)F.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.